In-Depth Technical Guide to the Physical Properties of 3,5-Dichlorobenzene-1,2-diamine
In-Depth Technical Guide to the Physical Properties of 3,5-Dichlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dichlorobenzene-1,2-diamine. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
3,5-Dichlorobenzene-1,2-diamine, a substituted aromatic diamine, is a solid at room temperature.[1] Its fundamental physical characteristics are summarized in the table below, providing a quick reference for laboratory and development settings.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Melting Point | 60-65 °C | [1] |
| 63 °C | [2] | |
| Boiling Point (Predicted) | 304.66 °C | [1] |
| Physical Form | Solid | [1] |
Experimental Protocols
Accurate determination of physical properties is critical for the consistent application of a chemical compound. The following sections detail generalized, standard laboratory procedures for measuring the key physical properties of aromatic diamines like 3,5-Dichlorobenzene-1,2-diamine.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle[5]
Procedure:
-
A small sample of the compound is finely ground using a mortar and pestle.[5]
-
The open end of a capillary tube is pressed into the powdered sample.[2]
-
The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
-
The sample is heated at a steady rate (e.g., 10-20 °C per minute for a preliminary measurement, then 1-2 °C per minute for an accurate measurement).[5]
-
The temperature at which the first liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.[2]
Boiling Point Determination (Micro Reflux Method)
For compounds that are liquid at higher temperatures, the boiling point is a fundamental physical constant. Given that 3,5-Dichlorobenzene-1,2-diamine is a solid with a relatively high predicted boiling point, this method would be applicable if the compound were in a molten state.
Apparatus:
-
Small test tube or reaction vial
-
Heating block or oil bath
-
Thermometer
-
Condenser (for larger volumes) or a cold finger[6]
Procedure:
-
A small amount of the substance (a few milliliters) is placed in the test tube.[7]
-
The apparatus is assembled so that the thermometer bulb is positioned in the vapor phase above the liquid, not submerged in it.[6]
-
The sample is heated gently until it boils and a reflux ring of condensing vapor is observed on the walls of the test tube.
-
The temperature is recorded when the reflux ring is stable and the temperature reading on the thermometer remains constant. This is the boiling point of the substance at the prevailing atmospheric pressure.[6][8]
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Apparatus:
-
Test tubes[9]
-
Vortex mixer or stirring apparatus
-
Graduated cylinders or pipettes
Procedure:
-
A small, accurately weighed amount of the solid compound (e.g., 10 mg) is placed into a test tube.[9]
-
A known volume of the solvent (e.g., 1 mL) is added to the test tube.[9]
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.[9]
-
The mixture is allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.
-
If the solid dissolves, more solute is added incrementally until saturation is reached. If the solid does not dissolve, the mixture can be gently warmed to assess temperature effects on solubility.
-
Solubility is typically expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
Synthesis and Reactivity
3,5-Dichlorobenzene-1,2-diamine is a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds such as benzimidazoles and quinoxalines.
Synthesis of 3,5-Dichlorobenzene-1,2-diamine
A common synthetic route to 3,5-Dichlorobenzene-1,2-diamine involves the reduction of a corresponding nitroaniline precursor.
Reaction Scheme: 2,4-dichloro-6-nitroaniline is reduced using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).
Procedure:
-
A mixture of 2,4-dichloro-6-nitroaniline and an excess of SnCl₂ is stirred in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Concentrated hydrochloric acid is added, and the mixture is heated (e.g., to 75-80 °C) for a period of time (e.g., 2 hours).
-
After cooling, the reaction mixture is neutralized with a base (e.g., potassium hydroxide) to a pH of 9.
-
The product is extracted with an organic solvent (e.g., ether).
-
The combined organic extracts are dried over a drying agent (e.g., sodium hydroxide pellets).
-
The solvent is evaporated to yield the crude 1,2-diamino-3,5-dichlorobenzene.
Quinoxaline Synthesis Workflow
A characteristic reaction of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. This reaction is a reliable method for the synthesis of a wide range of substituted quinoxaline derivatives.
Caption: Workflow for the synthesis of a substituted quinoxaline.
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. athabascau.ca [athabascau.ca]
- 4. community.wvu.edu [community.wvu.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. youtube.com [youtube.com]
- 9. drive.uqu.edu.sa [drive.uqu.edu.sa]
